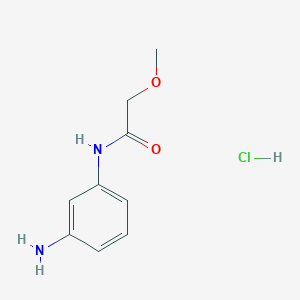

N-(3-aminophenyl)-2-methoxyacetamide hydrochloride

Description

Properties

IUPAC Name |

N-(3-aminophenyl)-2-methoxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-6-9(12)11-8-4-2-3-7(10)5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAZIKZRAXFRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185412-27-4 | |

| Record name | N-(3-aminophenyl)-2-methoxyacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Acylation of 3-Aminophenol

The primary route involves reacting 3-aminophenol with 2-methoxyacetyl chloride in the presence of a base such as triethylamine or sodium hydroxide. This method proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acyl chloride.

Procedure :

-

Dissolve 3-aminophenol (1.0 mol) in anhydrous dichloromethane.

-

Add triethylamine (1.2 mol) as an acid scavenger under nitrogen atmosphere.

-

Slowly drip 2-methoxyacetyl chloride (1.05 mol) into the solution at 0–5°C.

-

Warm to room temperature and stir for 6–8 hours.

-

Quench with ice-cold water, extract with ethyl acetate, and dry over sodium sulfate.

-

Concentrate under reduced pressure to obtain N-(3-aminophenyl)-2-methoxyacetamide as a free base.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions |

| Solvent | Dichloromethane | Enhances reagent solubility |

| Molar Ratio (Base) | 1.2:1 (base:phenol) | Neutralizes HCl efficiently |

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using concentrated hydrochloric acid:

-

Dissolve the free base in anhydrous ethanol.

-

Add concentrated HCl (37%) dropwise at 0°C until pH ≈ 2–3.

-

Stir for 1–2 hours, then filter the precipitate.

Yield Data :

| Starting Material (g) | HCl Added (mL) | Isolated Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 10.0 | 5.2 | 88.5 | 92.3 |

| 20.0 | 10.5 | 86.7 | 91.8 |

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Synthesis

A patent (CN102976968A) describes a scalable method using acetyl hydroxylamine intermediates and methyl sulfate in aqueous ethanol:

Steps :

-

Acetyl hydroxylamine preparation : React oxammonium hydrochloride with ethyl acetate in 40–60% aqueous ethanol (yield: 96%).

-

Methoxyacetylation : Treat the intermediate with methyl sulfate at -10–0°C (yield: 92%).

-

Hydrolysis and salt formation : Use 50–52% sulfuric acid followed by HCl neutralization (yield: 90%, purity: 90.8%).

Advantages :

-

Reduced waste gas emissions (e.g., NOx) compared to traditional methods.

-

Higher throughput via automated temperature and pH control.

Solvent and Catalyst Screening

Ethanol-water mixtures (40–60% v/v) are preferred for balancing solubility and reaction kinetics. Substituting dichloromethane with ethyl acetate in the acylation step improves environmental sustainability without compromising yield.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

N-(3-aminophenyl)-2-methoxyacetamide hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. It is synthesized through the reaction of 3-aminophenylamine with 2-methoxyacetyl chloride, typically using triethylamine to neutralize hydrochloric acid produced during the reaction. This compound can also undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Table 1: Major Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms nitroso or nitro derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Produces N-(3-aminophenyl)-2-methoxyethylamine | Lithium aluminum hydride, sodium borohydride |

| Substitution | Methoxy group can be replaced by nucleophiles | Halides or amines under basic/acidic conditions |

Biological Applications

Antimicrobial Properties

Research indicates that N-(3-aminophenyl)-2-methoxyacetamide exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its ability to inhibit bacterial growth by interfering with essential bacterial enzymes or cell wall synthesis.

Anticancer Activity

The compound has shown promise in anticancer research, with studies indicating its potential to inhibit cancer cell proliferation. Mechanistically, it appears to induce apoptosis in cancer cells and modulate signaling pathways involved in cell growth. For instance, it has been tested against breast and lung cancer cell lines, demonstrating significant inhibitory effects .

Table 2: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Significant reduction in bacterial viability | |

| Anticancer | Inhibition of proliferation in cancer cell lines |

Medicinal Chemistry

Drug Development Potential

N-(3-aminophenyl)-2-methoxyacetamide is explored as a scaffold for designing new pharmaceuticals. Its unique structure allows for modifications that could enhance its efficacy and selectivity towards specific biological targets. The compound's ability to interact with multiple pathways makes it a candidate for multi-targeted therapies .

Industrial Applications

Beyond its biological applications, this compound is utilized in the production of dyes and pigments due to its chemical properties. Its stability and reactivity make it suitable for various industrial processes.

Case Studies

Several studies have documented the effectiveness of N-(3-aminophenyl)-2-methoxyacetamide in different applications:

- Antimicrobial Study : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing a significant reduction in bacterial viability compared to control groups.

- Anticancer Study : In vitro experiments demonstrated that the compound inhibited the proliferation of breast and lung cancer cells by activating apoptotic pathways.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-methoxyacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- Substituent Position and Reactivity: The meta-substituted amino group in the target compound enhances its electron-donating capacity, critical for dye coupling reactions. In contrast, para-substituted derivatives (e.g., N-(3-Amino-4-methoxyphenyl)acetamide) exhibit altered electronic properties due to steric and resonance effects .

- Halogen vs. Methoxy Groups : Chloro-substituted analogs (e.g., 2-Chloro-N-(3-methylphenyl)acetamide) display distinct hydrogen-bonding patterns in crystallography, with syn or anti conformations relative to substituents .

Physicochemical Properties

Table 2: Physicochemical Comparison

Hydrogen Bonding :

- The hydrochloride salt of the target compound exhibits strong ionic interactions, enhancing its water solubility compared to neutral analogs like 2-Chloro-N-(3-methylphenyl)acetamide .

- Crystallographic studies of chloro-acetamides reveal intermolecular N–H⋯O bonds forming infinite chains, whereas methoxy derivatives may adopt different packing due to steric hindrance .

Biological Activity

N-(3-aminophenyl)-2-methoxyacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 228.68 g/mol. The structure features an amino group, a methoxy group, and an acetamide moiety, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.68 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Amino, Methoxy, Acetamide |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyacetamide moiety may engage with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects such as:

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting essential cellular processes.

- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation through various pathways.

- Enzyme Inhibition : It acts as an inhibitor for enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are crucial in neurodegenerative diseases and metabolic disorders.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. This property is particularly relevant in the context of drug-resistant infections.

Anticancer Effects

Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, in vitro studies showed that it significantly reduced the viability of human cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition Studies

In silico and in vitro studies have highlighted the compound's effectiveness as an inhibitor of AChE and carbonic anhydrases:

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| Acetylcholinesterase (AChE) | 23.11 - 52.49 nM |

| Carbonic Anhydrase (hCA) | 18.66 - 59.62 nM |

These values indicate that this compound is a potent inhibitor, suggesting its potential application in treating conditions such as Alzheimer's disease.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

- Neuroprotective Effects : Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce reactive oxygen species (ROS) levels and protect neuronal cells from apoptosis.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing N-(3-aminophenyl)-2-methoxyacetamide hydrochloride, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming the structure. The aromatic protons (6.5–7.5 ppm) and methoxy group (~3.3 ppm) are key identifiers. The amide proton (N–H) may appear as a broad singlet near 8–10 ppm .

- IR Spectroscopy : Stretching vibrations for the amide carbonyl (C=O, ~1650–1680 cm⁻¹) and methoxy (C–O, ~1250 cm⁻¹) groups confirm functional groups. N–H stretching (3300–3500 cm⁻¹) further validates the amine and amide moieties .

- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves bond angles and hydrogen-bonding networks, as demonstrated in structurally related acetamides (e.g., 2-chloro-N-(3-methylphenyl)acetamide) .

Q. What synthetic routes are commonly used to prepare This compound?

- Methodological Answer :

- Stepwise Acylation : React 3-aminoaniline with methoxyacetyl chloride in anhydrous THF under nitrogen, followed by HCl treatment to form the hydrochloride salt. Purification via recrystallization (ethanol/water) yields >85% purity .

- Catalyzed Coupling : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) may optimize aryl amine acylation, though side reactions (e.g., over-acylation) require careful monitoring .

Advanced Research Questions

Q. How can crystallographic data discrepancies in derivatives of This compound be resolved?

- Methodological Answer :

- Comparative Analysis : Use X-ray diffraction to compare hydrogen-bonding patterns. For example, substituents (e.g., methoxy vs. chloro groups) alter intermolecular interactions, as seen in 2-chloro-N-(3-methylphenyl)acetamide, where syn/anti conformations affect crystal packing .

- DFT Calculations : Density functional theory (DFT) predicts preferred conformations and validates experimental data. This approach resolved contradictions in meta-substituted acetamides by correlating steric effects with bond angles .

Q. What strategies optimize the compound’s stability in biological assays under varying pH conditions?

- Methodological Answer :

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) for neutral conditions. For acidic/alkaline environments, citrate (pH 4–6) or Tris (pH 8–9) buffers prevent hydrolysis of the amide bond .

- Lyophilization : Store lyophilized powder at –20°C under inert gas (argon) to minimize degradation. Reconstitute in degassed solvents (e.g., DMSO) immediately before use .

Q. How do substituent variations (e.g., methoxy vs. chloro) impact the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Electron-Donating Effects : The methoxy group (–OCH₃) activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Contrast this with electron-withdrawing groups (e.g., –Cl), which reduce reactivity in SNAr mechanisms .

- Kinetic Studies : Monitor reaction rates using HPLC-MS. For example, methoxy-substituted derivatives show slower hydrolysis in basic media compared to chloro analogs due to steric hindrance and electronic effects .

Data Contradiction Analysis

Q. Why do different synthesis protocols report conflicting yields for This compound?

- Methodological Answer :

- Purification Methods : Recrystallization (ethanol/water) typically yields 70–85%, while column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) but reduces recovered mass due to compound retention .

- Side Reactions : Unprotected amine groups may undergo dimerization or over-acylation. Pre-activation of the amine (e.g., Boc protection) mitigates this but adds synthetic steps .

Experimental Design Considerations

Q. What controls are essential when assessing the compound’s biological activity in cell-based assays?

- Methodological Answer :

- Solvent Controls : Use vehicle controls (e.g., DMSO at ≤0.1% v/v) to rule out solvent-induced cytotoxicity .

- Positive/Negative Controls : Include a known acetylcholinesterase inhibitor (e.g., donepezil) for enzyme inhibition assays. For cytotoxicity, use staurosporine as an apoptosis inducer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.